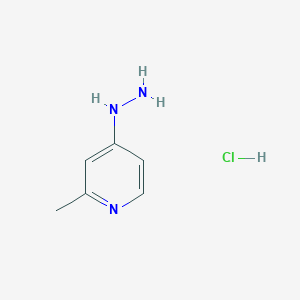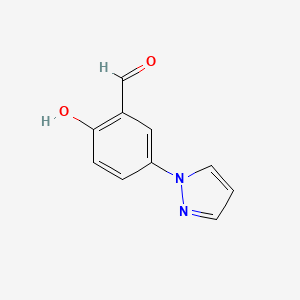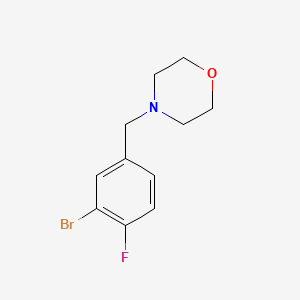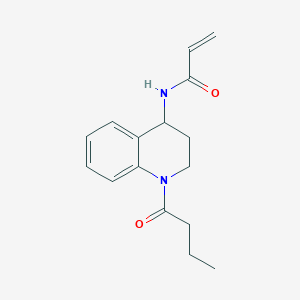![molecular formula C25H22FN3OS B2495294 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-75-5](/img/structure/B2495294.png)
4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" is a synthetic organic compound. Given its complex structure, it falls into the class of benzimidazole derivatives. These compounds often play significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" typically involves multi-step organic reactions.
Formation of the Benzimidazole Core: : Start with the condensation of 2-fluorobenzylamine with a suitable aldehyde, followed by cyclization to form the benzimidazole ring.
Pyrrolidin-2-one Integration: : Subsequent reactions introduce the pyrrolidin-2-one moiety through nucleophilic substitution or acylation.
Final Coupling: : The final step involves coupling with 3-(methylthio)phenyl derivatives under controlled conditions, usually involving catalysts and specific solvents.
Industrial Production Methods
Industrial-scale production may utilize continuous flow reactors for improved efficiency and yield. The process involves:
Optimized Reaction Conditions: : High-pressure reactors for better control over reaction kinetics.
Catalytic Systems: : Use of metal catalysts to enhance reaction rates.
Purification Processes: : Advanced purification techniques like chromatography or crystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur-containing methylthio group.
Reduction: : Reduction reactions may occur at the benzimidazole ring or pyrrolidin-2-one moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions are common due to the presence of various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : Reagents like halogens, alkylating agents, or organometallic compounds.
Major Products
The primary products of these reactions often retain the core structure of the compound, with modifications occurring at the substituent sites (e.g., oxidation of the methylthio group to sulfone).
科学研究应用
Chemistry
Catalysts: : Due to its complex structure, it can act as a ligand in catalytic reactions.
Materials Science: : Used in developing new materials with unique properties.
Biology
Pharmacology: : Potential therapeutic applications due to its interaction with biological targets.
Biochemical Probes: : Employed in the study of enzyme mechanisms and cellular processes.
Medicine
Drug Development: : Investigated for potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.
作用机制
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, modifying their function. For example, it might bind to enzyme active sites, inhibiting their catalytic activity or altering cellular signaling pathways. This can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Unique Features
Functional Groups: : The presence of 2-fluorobenzyl and 3-(methylthio)phenyl groups sets it apart.
Structural Complexity: : The combination of benzimidazole and pyrrolidin-2-one in one molecule is rare.
Similar Compounds
Benzimidazole Derivatives: : Other benzimidazole-based compounds used in medicine.
Fluorobenzyl Compounds: : Similar structures with fluorobenzyl groups, but lacking the pyrrolidin-2-one moiety.
Pyrrolidin-2-one Derivatives: : Compounds with the pyrrolidin-2-one structure but different aromatic substitutions.
Each of these comparisons highlights the distinct chemical and biological properties that make "4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one" a unique and valuable compound in scientific research.
属性
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-20-9-6-8-19(14-20)28-16-18(13-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-17-7-2-3-10-21(17)26/h2-12,14,18H,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRXORVSARAYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)
![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)
![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)

![4-ISOPENTYL-2-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2495229.png)



